4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the use of 2-thiophenecarboxaldehyde and propylamine.
Cyclization: The reaction proceeds through a cyclization process where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of propylamine to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antiplatelet agents and anticoagulants.
Biological Studies: The compound is studied for its potential biological activities, such as inhibition of platelet aggregation and anti-inflammatory properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules for various chemical research projects.
Mechanism of Action
The mechanism of action of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, such as platelet receptors.
Pathways Involved: It interferes with the signaling pathways involved in platelet aggregation, thereby inhibiting the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the propyl group but shares the core structure.
Prasugrel: A thienopyridine prodrug with similar platelet aggregation inhibition properties.
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Uniqueness
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the propyl group, which may influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other thienopyridine derivatives .
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3 |
InChI Key |
PEZBJUFLHSSYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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